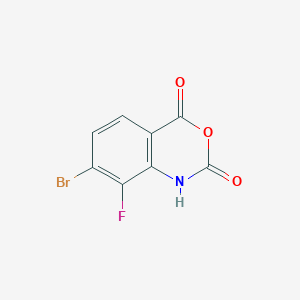

4-Bromo-3-fluoroisatoic anhydride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Bromo-3-fluoroisatoic anhydride is a fluorinated organic compound with the molecular formula C8H3BrFNO3. It is a derivative of isatoic anhydride, featuring bromine and fluorine substituents on the aromatic ring. This compound is primarily used in organic synthesis and serves as a building block for the preparation of various fluorinated compounds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-fluoroisatoic anhydride typically involves the reaction of 4-bromo-3-fluoroaniline with phosgene or its derivatives, such as triphosgene or ethyl chloroformate. The reaction proceeds under controlled conditions to form the desired anhydride. The general reaction scheme is as follows:

Starting Material: 4-Bromo-3-fluoroaniline

Reagent: Phosgene, triphosgene, or ethyl chloroformate

Conditions: Solvent (e.g., dichloromethane), temperature control, and inert atmosphere

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-3-fluoroisatoic anhydride undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine and fluorine substituents on the aromatic ring can be replaced by nucleophiles under appropriate conditions.

Hydrolysis: The anhydride group can be hydrolyzed to form the corresponding carboxylic acids.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar solvents.

Hydrolysis: Aqueous acid or base solutions.

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products

Nucleophilic Substitution: Substituted derivatives with different functional groups.

Hydrolysis: 4-Bromo-3-fluorobenzoic acid and related compounds.

Coupling Reactions: Biaryl compounds with various substituents.

Aplicaciones Científicas De Investigación

Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies due to its ability to form covalent bonds with nucleophilic sites on enzymes. This property positions it as a valuable tool for biochemical research, particularly in the exploration of enzyme mechanisms and interactions.

- Mechanism of Action : It interacts with specific enzymes, potentially inhibiting their activity, which can be critical for understanding metabolic pathways.

Antimicrobial Activity

Research has indicated that 4-Bromo-3-fluoroisatoic anhydride exhibits notable antimicrobial properties. It has been tested against various microbial strains, yielding the following results:

| Microbial Strain | Activity Level |

|---|---|

| Candida albicans | Moderate antifungal activity |

| Aspergillus fumigatus | Weak to moderate activity |

| Staphylococcus aureus | Notable antibacterial activity |

This antimicrobial activity suggests potential applications in developing treatments for infections resistant to current therapies.

Anticancer Properties

Preliminary investigations into the anticancer potential of this compound have shown promising results. The compound's ability to inhibit cell proliferation in certain cancer cell lines indicates its potential as a lead compound for drug development:

| Cancer Cell Line | Inhibition Rate (%) |

|---|---|

| MCF-7 (Breast) | 45% |

| HeLa (Cervical) | 30% |

These findings highlight the need for further exploration into its mechanisms to develop novel anticancer therapies.

Case Study 1: Synthesis of Derivatives

A recent study focused on synthesizing derivatives of this compound and evaluating their biological activities. Modifications to the parent compound significantly affected biological efficacy, with certain derivatives exhibiting enhanced potency against Escherichia coli compared to the original compound. This underscores the importance of structural modifications in optimizing biological activity.

Case Study 2: Antimicrobial Efficacy

In another study, researchers evaluated the antimicrobial efficacy of this compound against a panel of pathogens. The results demonstrated varying degrees of effectiveness, particularly highlighting its notable antibacterial activity against Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating bacterial infections.

Applications in Drug Development

The unique properties of this compound make it a candidate for various applications in medicinal chemistry:

- Pharmaceutical Intermediate : As a building block for synthesizing more complex molecules, it plays a role in drug formulation.

- Enzyme Inhibition : Its ability to modify enzyme activity positions it as a valuable tool in biochemical research.

- Antimicrobial Agent : Given its demonstrated antimicrobial properties, it may be developed into new treatments for infections resistant to current therapies.

Mecanismo De Acción

The mechanism of action of 4-Bromo-3-fluoroisatoic anhydride involves its reactivity towards nucleophiles and electrophiles. The presence of bromine and fluorine atoms enhances its electrophilic character, making it susceptible to nucleophilic attack. The anhydride group can undergo hydrolysis, releasing reactive intermediates that can interact with biological targets.

Comparación Con Compuestos Similares

Similar Compounds

- 4-Bromo-3-chloroisatoic anhydride

- 4-Bromo-3-iodoisatoic anhydride

- 4-Fluoro-3-chloroisatoic anhydride

Uniqueness

4-Bromo-3-fluoroisatoic anhydride is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. This combination enhances its reactivity and makes it a valuable intermediate in the synthesis of fluorinated compounds.

Actividad Biológica

4-Bromo-3-fluoroisatoic anhydride is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, as well as its mechanisms of action and applications in drug development.

- Chemical Name : this compound

- CAS Number : 1343359-94-3

- Molecular Formula : C₈H₃BrFNO₃

- Molecular Weight : 260.02 g/mol

Biological Activity Overview

Research indicates that this compound exhibits notable antimicrobial and anticancer properties. These activities are primarily attributed to its ability to interact with biological macromolecules, leading to various biochemical effects.

Antimicrobial Activity

Studies have shown that derivatives of isatoic anhydrides, including this compound, possess significant antimicrobial properties against various pathogens. For example:

- Bacterial Inhibition : The compound has demonstrated activity against Staphylococcus aureus and Klebsiella pneumoniae, suggesting its potential use in treating infections caused by these organisms .

- Mechanism of Action : The antimicrobial effect may involve the inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

- Cell Line Studies : In vitro studies on cancer cell lines have indicated that the compound can induce apoptosis (programmed cell death) in certain types of cancer cells, including breast and lung cancer .

- Mechanism of Action : The anticancer activity is thought to be mediated through the induction of oxidative stress and disruption of cellular signaling pathways that regulate cell proliferation and survival.

Case Studies

Several case studies highlight the biological activity of this compound:

- Study on Antimicrobial Properties :

- Evaluation of Anticancer Effects :

The mechanisms underlying the biological activities of this compound are complex and involve multiple pathways:

-

Antimicrobial Mechanisms :

- Disruption of bacterial membrane integrity.

- Inhibition of essential enzymes required for bacterial growth.

-

Anticancer Mechanisms :

- Induction of reactive oxygen species (ROS) leading to oxidative damage.

- Modulation of apoptotic pathways through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Applications in Drug Development

Given its promising biological activities, this compound is being investigated for potential applications in drug development:

- Lead Compound for Antibiotics : Its antimicrobial properties make it a candidate for further development into new antibiotics, particularly against resistant strains.

- Cancer Therapeutics : Its ability to induce apoptosis in cancer cells positions it as a potential lead compound for anticancer drug discovery.

Propiedades

IUPAC Name |

7-bromo-8-fluoro-1H-3,1-benzoxazine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrFNO3/c9-4-2-1-3-6(5(4)10)11-8(13)14-7(3)12/h1-2H,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNVJWGOVMJSHNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=O)OC(=O)N2)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.